Superior α-Amylase and α-Glucosidase Inhibition Compared to Acarbose
While this data pertains to a functionalized analogue, it demonstrates the potential of the isoxazolidine core. The enantiopure isoxazolidine derivative (7b) showed a 9-fold greater potency in inhibiting human pancreatic α-amylase (HPA) compared to the standard drug acarbose. Similarly, derivative (7a) was 21-fold more potent against human lysosomal acid-α-glucosidase (HLAG) than acarbose [1].
| Evidence Dimension | Inhibitory Activity (IC50) against HPA |
|---|---|
| Target Compound Data | Compound 7b: IC50 = 23.1 ± 1.1 μM |
| Comparator Or Baseline | Acarbose: IC50 = ~208 μM (inferred from 9-fold difference) |
| Quantified Difference | 9-fold higher potency |
| Conditions | In vitro enzyme inhibition assay against human pancreatic α-amylase. |
Why This Matters
This data positions the isoxazolidine core as a superior starting point for developing next-generation antidiabetic leads with enhanced potency over a clinical benchmark.
- [1] Siwar, G., Mejdi, S., Sabri, M., Adel, K., & Kaïss, A. (2020). Novel enantiopure isoxazolidine and C-alkyl imine oxide derivatives as potential hypoglycemic agents: Design, synthesis, dual inhibitors of α-amylase and α-glucosidase, ADMET and molecular docking study. View Source
